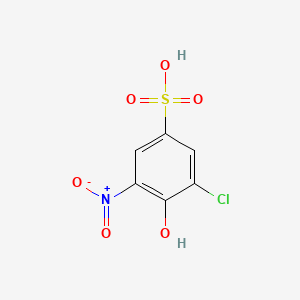
3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid is an organic compound with the molecular formula C6H4ClNO6S. It is characterized by the presence of a chloro group, a hydroxy group, a nitro group, and a sulfonic acid group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid typically involves the nitration of 3-chloro-4-hydroxybenzenesulphonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The raw materials, such as 3-chloro-4-hydroxybenzenesulphonic acid, are subjected to nitration in reactors equipped with temperature control systems. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. Additionally, it can participate in redox reactions, affecting cellular pathways and processes. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-hydroxybenzenesulphonic acid
- 4-Hydroxy-3-nitrobenzenesulphonic acid
- 3-Chloro-5-nitrobenzenesulphonic acid
Uniqueness
3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid is unique due to the presence of both a chloro and a nitro group on the benzene ring, which imparts distinct chemical reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields .
Propiedades
Número CAS |
83732-61-0 |
|---|---|
Fórmula molecular |
C6H4ClNO6S |
Peso molecular |
253.62 g/mol |
Nombre IUPAC |
3-chloro-4-hydroxy-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4ClNO6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,(H,12,13,14) |
Clave InChI |
VMHPZSMLWXYABA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


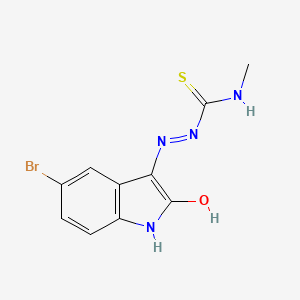

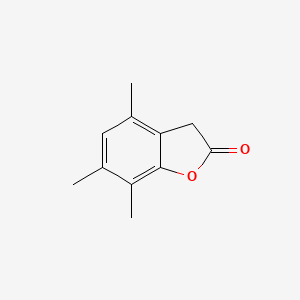
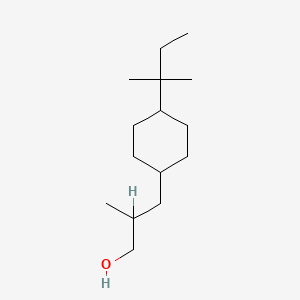
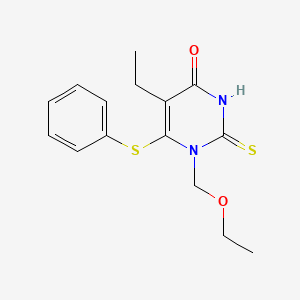
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
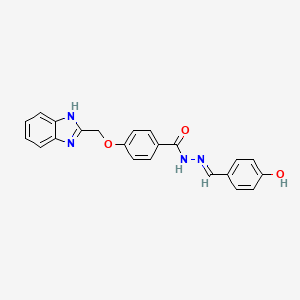
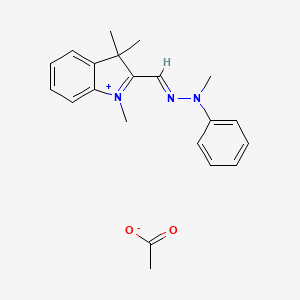
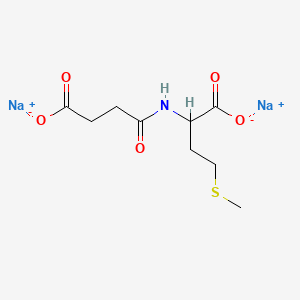
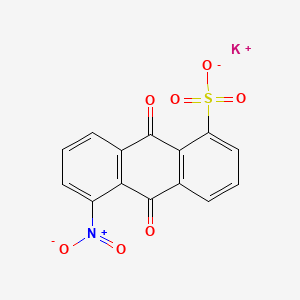

![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)


